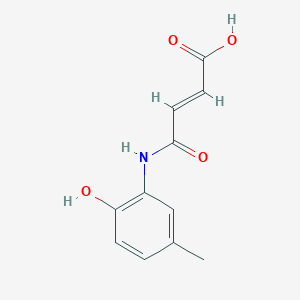![molecular formula C19H16BrN3O3 B11410655 4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410655.png)
4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-bromophenyl group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide.
Addition of the hydroxyethyl and hydroxyphenyl groups: These groups can be introduced through substitution reactions using suitable alcohols or phenols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl and hydroxyphenyl groups.
Reduction: Reduction reactions can occur, especially at the bromophenyl group.
Substitution: The compound can participate in substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
作用機序
この化合物の作用機序には、特定の分子標的との相互作用が関与しています。これには、酵素、受容体、その他のタンパク質が含まれる場合があります。関与する経路は、研究されている生物活性によって異なります。
6. 類似の化合物との比較
類似の化合物
- 4-(3-クロロフェニル)-5-(2-ヒドロキシエチル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン
- 4-(3-フルオロフェニル)-5-(2-ヒドロキシエチル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン
独自性
4-(3-ブロモフェニル)-5-(2-ヒドロキシエチル)-3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンにおけるブロモフェニル基の存在は、異なる置換基を持つアナログと比較して、独自の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 4-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The presence of the bromophenyl group in 4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may impart unique chemical and biological properties compared to its analogs with different substituents.
特性
分子式 |
C19H16BrN3O3 |
|---|---|
分子量 |
414.3 g/mol |
IUPAC名 |
4-(3-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H16BrN3O3/c20-12-5-3-4-11(10-12)18-15-16(13-6-1-2-7-14(13)25)21-22-17(15)19(26)23(18)8-9-24/h1-7,10,18,24-25H,8-9H2,(H,21,22) |
InChIキー |
MJPGYRLSNMXPIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=CC=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methyl-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11410580.png)
![N-[4-(dimethylamino)benzyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11410584.png)
![7-Chloro-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione](/img/structure/B11410593.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11410594.png)

![6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B11410607.png)
![Dimethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410621.png)
![1-(2-ethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11410635.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410636.png)
![3-(3-chlorophenyl)-4-ethyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11410642.png)
![3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410643.png)
![4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11410645.png)
